Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C₁₂H₁₁F₃O₂ and a molecular weight of 244.21 g/mol . This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to a benzoate ester. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate can be achieved through various synthetic routes. One common method involves the reaction of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester . The reaction typically requires refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Medicine: Research into potential pharmaceutical applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can influence various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the cyclopropyl group.
Methyl 3-(cyclopropylmethyl)-5-(trifluoromethyl)benzoate: Similar structure with an additional methyl group on the cyclopropyl ring.
Uniqueness
Methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C12H11F3O2 |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
methyl 3-cyclopropyl-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H11F3O2/c1-17-11(16)9-4-8(7-2-3-7)5-10(6-9)12(13,14)15/h4-7H,2-3H2,1H3 |
InChI Key |
JHITVSWINWOPBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2CC2)C(F)(F)F |
Origin of Product |
United States |
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